HOI-07
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3Z)-3-[(E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-enylidene]-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO4/c21-13(7-5-12-6-8-17-18(9-12)24-11-23-17)10-15-14-3-1-2-4-16(14)20-19(15)22/h1-10H,11H2,(H,20,22)/b7-5+,15-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWGHQZOKPDPAG-MSLGXNKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)C=C3C4=CC=CC=C4NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)/C=C\3/C4=CC=CC=C4NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Structural Modifications of Hoi 07
Historical and Contemporary Approaches to HOI-07 Synthesis
The synthesis of this compound, chemically identified as (E)-3-((E)-4-(benzo[d] plos.orgresearchgate.netdioxol-5-yl)-2-oxobut-3-en-1-ylidene)indolin-2-one, is rooted in established protocols for similar oxindole-based compounds. nih.gov While specific, dedicated literature on the evolution of its synthesis is limited, the general approach reflects contemporary methods in medicinal chemistry for creating targeted kinase inhibitors.
Methodological Advancements in this compound Production
The production of this compound has been primarily described as an "in-house" synthesis, which was developed by modifying existing protocols for structurally related molecules. nih.govaacrjournals.org This approach is common in drug discovery, where known synthetic pathways are adapted to create novel derivatives with desired biological activities. The core structure is an oxindole (B195798), a privileged scaffold in kinase inhibitor design known for its diverse biological properties. nih.gov
Advancements in the broader field of synthetic organic chemistry, such as new catalytic methods and purification techniques, have likely facilitated more efficient production of compounds like this compound. However, specific methodological improvements published directly for this compound's synthesis are not detailed in the available scientific literature. The synthesis of related pyrimidine (B1678525) derivatives often involves multi-component reactions designed for efficiency and high yield, which represents a contemporary strategy that could be applicable. researchgate.net
Chemo- and Regioselectivity in this compound Synthesis
Achieving the correct chemo- and regioselectivity is critical in the synthesis of complex molecules like this compound. The structure contains multiple reactive sites, and selective reactions are necessary to form the desired product. The synthesis of pyrimidine-urea moieties, a common feature in many kinase inhibitors, often requires careful control of reaction conditions to ensure the desired connectivity and avoid side reactions. nih.gov For this compound, the creation of the exocyclic double bonds with the correct (E) geometry is a key challenge. This is typically achieved through condensation reactions where stereochemical outcomes are controlled by the choice of reagents and reaction conditions. The synthesis of related pyrimidine-based inhibitors often employs strategies that manage the selective functionalization of the pyrimidine ring to build the final molecular architecture. researchgate.netnih.gov
Derivatization and Analogue Design of this compound
The design of derivatives and analogues of a lead compound like this compound is a standard strategy to improve potency, selectivity, and other pharmacological properties. This involves systematic modification of the core structure to understand the structure-activity relationship (SAR).
Strategies for Modifying the Core this compound Structure
The oxindole core of this compound provides a robust platform for structural modification. General strategies for modifying such scaffolds include altering substituents on the aromatic rings or modifying the linker region connecting the heterocyclic systems. For kinase inhibitors, these changes are often guided by computational modeling to optimize interactions with the target protein's active site. nih.gov
For the broader class of Aurora kinase inhibitors, structure-activity relationship studies have shown that modifications to the aryl groups and the urea (B33335) or linker moieties can significantly impact selectivity and potency. researchgate.netmdpi.com For instance, adding or changing functional groups on the phenyl ring can exploit additional binding pockets within the kinase domain, potentially enhancing affinity or selectivity over other kinases like Aurora A.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (Concentration for 50% Inhibition) | Selectivity |
|---|---|---|
| Aurora B | ~0.1 µM nih.govaacrjournals.org | >10-fold vs. Aurora A |
Introduction of Functional Groups for Enhanced Biological Probing
To use an inhibitor as a chemical probe for studying biological systems, it is often necessary to introduce specific functional groups. These can include fluorescent tags for imaging, biotin (B1667282) tags for affinity purification, or photoreactive groups for covalent labeling of the target protein.
While there are no specific reports on functionalized derivatives of this compound, general techniques for modifying kinase inhibitors for this purpose are well-established. For example, selective chemical modification of cysteine residues on a target kinase can be used to install a wide range of chemical mimics of post-translational modifications, providing insight into protein function. plos.org Similarly, an inhibitor like this compound could be modified at a position not critical for binding to attach a probe, allowing for visualization of its subcellular localization or identification of its binding partners.
Stereochemical Considerations in this compound Analogue Synthesis
Stereochemistry—the three-dimensional arrangement of atoms—is a critical factor in the biological activity of drugs, as interactions with chiral biological targets like enzymes are highly specific. researchgate.netnih.gov The chemical name of this compound specifies the (E) configuration for both exocyclic double bonds, indicating that the geometry of these bonds is crucial for its activity. This specific arrangement is necessary for the molecule to adopt the correct conformation to fit into the ATP-binding pocket of Aurora B and form key interactions, such as a hydrogen bond with the residue Ala173. nih.gov
When synthesizing analogues, maintaining or systematically varying the stereochemistry is essential. science.govrsc.org The synthesis must be stereospecific or stereoselective to produce the desired isomer in high purity. Any modification to the core structure that could introduce new chiral centers would require careful control during synthesis and separation of the resulting stereoisomers to evaluate their individual biological activities. researchgate.net
Table 2: Research Findings on the Cellular Effects of this compound
| Cell Line | Cancer Type | Key Cellular Effect(s) | Reference |
|---|---|---|---|
| A549 | Non-small cell lung cancer | Inhibition of histone H3 phosphorylation, G2/M arrest, polyploidy, apoptosis | nih.gov |
| H520 | Non-small cell lung cancer | G2/M arrest, apoptosis | aacrjournals.org |
| 143B | Osteosarcoma | Inhibition of histone H3 phosphorylation, G2/M arrest, polyploidy | researchgate.net |
| U-2 OS | Osteosarcoma | Inhibition of histone H3 phosphorylation, G2/M arrest, polyploidy | researchgate.net |
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Advanced Methodologies for Hoi 07 Analysis and Detection in Complex Matrices
Electrophoretic and Electrochemical Approaches for HOI-07 Detection
Electrophoretic and electrochemical methods are instrumental in the separation and detection of charged or electroactive molecules like this compound. These techniques leverage the compound's intrinsic physicochemical properties for highly selective analysis.
Capillary Electrophoresis (CE): This high-resolution separation technique is particularly effective for analyzing minute quantities of a sample. In the context of this compound, Capillary Zone Electrophoresis (CZE) is a primary mode of separation. analyticaltoxicology.comresearchgate.net The separation in CZE is based on the differential migration of ions in an electric field, which is influenced by the charge-to-size ratio of the analyte. mdpi.com The use of narrow-bore capillaries (typically 25-75 µm inner diameter) allows for the application of high voltages, leading to efficient heat dissipation, rapid analysis times, and extremely high separation efficiencies, often exceeding 100,000 theoretical plates. colby.edu
For the analysis of this compound in a complex matrix such as human serum, a sample can be introduced into the capillary through hydrodynamic or electrokinetic injection. mdpi.com The separation is carried out in a buffer-filled capillary under a high voltage (typically 10-30 kV). colby.edu The choice of buffer pH and composition is critical for optimizing the separation of this compound from other matrix components. Detection is commonly achieved using UV-Vis absorbance, where a section of the capillary itself serves as the detection cell, minimizing any loss of resolution. analyticaltoxicology.com
Table 1: Hypothetical CZE Separation Parameters for this compound
| Parameter | Condition | Rationale |
|---|---|---|
| Capillary | Fused-silica, 50 µm i.d., 60 cm total length | Standard for high-efficiency separations. |
| Buffer | 25 mM Sodium Borate, pH 9.2 | Maintains this compound in its anionic form for consistent migration. |
| Voltage | +25 kV | Ensures rapid separation and sharp peaks. |
| Injection | Hydrodynamic (50 mbar for 5s) | Provides reproducible sample introduction. |
| Detection | UV Absorbance at 214 nm | Corresponds to a potential absorbance maximum for this compound. |
Electrochemical Detection: Electrochemical sensors offer a rapid, sensitive, and often cost-effective alternative for the detection of electroactive compounds. researchgate.netfrontiersin.org For a compound like this compound, cyclic voltammetry (CV) can be employed to study its oxidation and reduction behavior, providing foundational data for developing a dedicated sensor. sapub.orgresearchgate.netacs.orgresearchgate.net CV involves scanning the potential of an electrode and measuring the resulting current, which reveals information about the electrochemical processes occurring. sapub.orgresearchgate.netossila.com
An electrochemical immunosensor could be developed for highly selective detection. mdpi.com This would involve modifying a working electrode (e.g., a glassy carbon electrode) with a nanocomposite material to enhance its electrical performance, followed by the immobilization of antibodies specific to this compound. mdpi.com The binding of this compound to the antibody would alter the electrochemical signal, which can be measured using techniques like differential pulse voltammetry (DPV) or square wave voltammetry (SWV). mdpi.comrsc.org The change in the current response would be proportional to the concentration of this compound, allowing for sensitive quantification with a potentially very low limit of detection. rsc.orgmdpi.com
Table 2: Hypothetical Performance of an Electrochemical Sensor for this compound
| Performance Metric | Value | Methodology |
|---|---|---|
| Linear Range | 10 pg/mL - 100 ng/mL | Square Wave Voltammetry (SWV) |
| Limit of Detection (LOD) | 2.5 pg/mL | Calculated based on a signal-to-noise ratio of 3. |
| Selectivity | High | Achieved via specific antibody-antigen interaction. |
| Response Time | < 15 minutes | Includes sample incubation and measurement. |
Radiotracer Methodologies in this compound Distribution Studies
Radiotracer studies are the gold standard for determining the in vivo distribution of a compound. researchgate.net By labeling this compound with a radioisotope, its journey through a biological system can be tracked non-invasively using imaging techniques like Positron Emission Tomography (PET). nih.govnih.gov
Radiolabeling of this compound: The first step is to incorporate a positron-emitting radionuclide, such as Fluorine-18 (¹⁸F), into the this compound molecule. nih.govresearchgate.netmdpi.com This process must be carefully designed to ensure that the radiolabel is stable and does not alter the biological properties of the parent compound. A common strategy involves a multi-step synthesis where a precursor molecule is first synthesized and then reacted with the radioisotope in the final step. mdpi.commdpi.com The radiolabeled product, for instance, [¹⁸F]this compound, must be purified to a high radiochemical purity before use. mdpi.com
In Vivo Biodistribution Studies: Once [¹⁸F]this compound is produced, it can be administered to animal models to study its absorption, distribution, metabolism, and excretion (ADME) profile. PET imaging allows for the dynamic, quantitative tracking of the radiotracer's concentration in various organs and tissues over time. nih.govnih.gov This provides invaluable data on where the compound accumulates, how quickly it is cleared, and through which pathways. nih.gov
Following the final imaging time point, ex vivo biodistribution analysis is often performed to validate the imaging data. nih.gov This involves sacrificing the animal, excising the organs of interest, and measuring the radioactivity in each tissue using a gamma counter. researchgate.net The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). nih.gov This provides a detailed and quantitative snapshot of the compound's distribution at a specific time. nih.gov
Table 3: Hypothetical Ex Vivo Biodistribution of [¹⁸F]this compound in Mice (1-hour post-injection)
| Organ | Mean %ID/g (± SD) |
|---|---|
| Blood | 1.5 ± 0.3 |
| Liver | 15.2 ± 2.1 |
| Kidneys | 25.8 ± 3.5 |
| Spleen | 3.1 ± 0.6 |
| Lungs | 4.5 ± 0.9 |
| Heart | 2.0 ± 0.4 |
| Brain | 0.5 ± 0.1 |
| Muscle | 1.1 ± 0.2 |
| Bone | 2.3 ± 0.5 |
These advanced analytical methodologies provide a comprehensive toolkit for the detailed investigation of this compound. Electrophoretic and electrochemical techniques offer high-resolution separation and sensitive detection in vitro, while radiotracer studies provide unparalleled insight into the compound's dynamic behavior in vivo.
Molecular and Cellular Mechanisms of Action of Hoi 07
Identification and Characterization of Primary Molecular Targets for HOI-07
Research has identified Aurora B kinase as a primary molecular target for this compound. nih.govnih.govaacrjournals.orgnih.govmedchemexpress.comresearchgate.net Studies utilizing molecular docking methods initially suggested this compound as a potential Aurora B inhibitor. nih.govaacrjournals.org Subsequent in vitro kinase assays confirmed that this compound potently inhibits Aurora B kinase activity in a dose-dependent manner. nih.govaacrjournals.orgaacrjournals.orgresearchgate.net
While Aurora B is the primary target, kinase profiling assays examining the effect of this compound on a panel of other kinases have been conducted. One study reported that at a higher concentration (5 µM), this compound suppressed Akt2 activity by more than 50%. aacrjournals.org In vitro kinase assays further indicated that this compound could inhibit both Akt1 and Akt2 activity, albeit at higher concentrations (1 µM or more) compared to those required for Aurora B inhibition (1 µM or lower). nih.govaacrjournals.orgaacrjournals.org However, cellular experiments did not show an effect of this compound on Akt downstream signaling, suggesting that Akt may not be a major cellular target of this compound. nih.govaacrjournals.orgaacrjournals.org Aurora A kinase activity was also examined and showed minimal inhibition by this compound at concentrations that significantly inhibited Aurora B. nih.govaacrjournals.orgaacrjournals.orgresearchgate.net
Protein-Ligand Interaction Dynamics of this compound
The interaction dynamics of this compound with its primary target, Aurora B kinase, involve specific binding that leads to the inhibition of kinase activity. While detailed structural information regarding the direct binding interface of this compound with Aurora B was not extensively detailed in the provided search results, the initial identification of this compound as an Aurora B inhibitor was based on molecular docking studies. nih.govaacrjournals.org This suggests that the compound likely interacts with the kinase domain of Aurora B, interfering with its ability to phosphorylate downstream substrates.
The selectivity of this compound for Aurora B over Aurora A, despite their structural similarities as serine/threonine kinases, highlights specific interaction points or conformational changes induced by this compound binding that are unique to the Aurora B isoform. nih.govaacrjournals.orgaacrjournals.orgresearchgate.net The observed dose-dependent inhibition of Aurora B kinase activity in vitro provides quantitative evidence of the binding affinity and efficacy of this compound as a ligand for this protein target. nih.govaacrjournals.orgaacrjournals.orgresearchgate.net
Downstream Signaling Cascades Modulated by this compound
The inhibition of Aurora B kinase by this compound leads to significant modulation of downstream signaling pathways, primarily those involved in cell cycle progression and apoptosis. A key downstream effect is the inhibition of phosphorylation of histone H3 at serine 10 (Ser10), a well-established substrate of Aurora B. nih.govnih.govaacrjournals.orgnih.govresearchgate.netresearchgate.net This dephosphorylation is a direct consequence of Aurora B inhibition and serves as a marker of this compound's activity. nih.govaacrjournals.orgresearchgate.net
The disruption of Aurora B-mediated phosphorylation of histone H3 (Ser10) contributes to the observed cell cycle abnormalities, including G2-M arrest and polyploidy. nih.govnih.govaacrjournals.orgresearchgate.net Furthermore, this compound treatment has been shown to induce apoptosis, indicated by increased levels of pro-apoptotic markers such as cleaved-PARP, Bax, and cleaved-caspase-3, and reduced levels of anti-apoptotic markers like Bcl-2. nih.gov
Kinase Pathway Modulation by this compound
The primary kinase pathway modulated by this compound is the Aurora B signaling pathway. By directly inhibiting Aurora B kinase activity, this compound disrupts its downstream effects on substrates like histone H3. nih.govnih.govaacrjournals.orgnih.govresearchgate.netresearchgate.net This disruption impacts processes regulated by Aurora B, including chromosome condensation, kinetochore function, spindle assembly checkpoint, and cytokinesis. nih.govaacrjournals.orgmdpi.com
While Akt was identified as a potential target in kinase profiling, the lack of effect on Akt downstream signaling in cellular contexts suggests that the primary kinase pathway modulation relevant to this compound's observed biological effects is the Aurora B pathway. nih.govaacrjournals.orgaacrjournals.org The inhibition of Aurora B leads to a cascade of events that ultimately impair cell division and promote cell death in susceptible cancer cells. nih.govnih.govaacrjournals.orgresearchgate.net
Here is a data table summarizing the kinase inhibition data for this compound:
| Kinase | In Vitro Inhibition by this compound (at 5 µM) | Cellular Downstream Effect Observed? | References |
| Aurora B | Potent, dose-dependent inhibition | Yes (Histone H3 Ser10 phosphorylation) | nih.govnih.govaacrjournals.orgaacrjournals.orgresearchgate.net |
| Aurora A | Minimal inhibition (< 25%) | Not specified | nih.govaacrjournals.orgaacrjournals.orgresearchgate.net |
| Akt1 | Inhibition observed (at ≥ 1 µM) | No | nih.govaacrjournals.orgaacrjournals.org |
| Akt2 | Inhibition observed (> 50% at 5 µM, at ≥ 1 µM) | No | nih.govaacrjournals.orgaacrjournals.org |
| Other 47 kinases | No obvious inhibition | Not specified | nih.govaacrjournals.orgaacrjournals.org |
Receptor-Mediated Effects of this compound
Based on the provided search results, there is no information indicating that this compound exerts its effects through direct interaction with specific receptors. The documented mechanism of action is primarily through the inhibition of intracellular kinases, particularly Aurora B. While some compounds can modulate cellular activity via receptor binding, the available literature on this compound does not describe any receptor-mediated effects. Research on various receptors, such as the 5-HT7 receptor or those involved in lipid interactions, exists independently but is not linked to this compound in the provided context. nih.govnih.govacs.orgnih.govmdpi.com
Gene Expression Alterations Induced by this compound
While comprehensive transcriptomic analysis detailing widespread gene expression alterations induced by this compound is not extensively described in the available search results, the compound's primary mechanism of action involves modulating the activity of Aurora B kinase, which can indirectly influence gene expression. The inhibition of Aurora B and the subsequent suppression of histone H3 phosphorylation at Ser10 represent a direct impact on a critical epigenetic mark involved in chromatin condensation and mitotic progression, processes that are intrinsically linked to the regulation of gene expression during the cell cycle. nist.gov Furthermore, the observed cellular outcomes of this compound exposure, such as cell cycle arrest and apoptosis, are ultimately the result of altered cellular signaling pathways that can involve changes in the expression of genes controlling these processes. However, specific details on broader gene expression profiling studies directly attributing changes to this compound treatment were not found in the consulted literature.
Structure-Activity Relationship (SAR) Studies for this compound Analogues
Comprehensive structure-activity relationship (SAR) studies specifically detailing modifications to the this compound scaffold and their impact on its biological activity were not extensively described in the available search results. The initial identification of this compound as a potent and selective Aurora B inhibitor stemmed from screening an in-house compound library against the Aurora B structure. nist.gov This process identified the core structure of this compound as having desirable inhibitory activity.
Based on the identification of this compound as a selective Aurora B inhibitor, it can be inferred that certain structural features (pharmacophores) within the (E)-3-((E)-4-(benzo[d] nist.govdioxol-5-yl)-2-oxobut-3-en-1-ylidene)indolin-2-one structure are crucial for its binding affinity and inhibitory activity against the Aurora B kinase domain. nist.gov The published research focuses on the activity of this compound itself and the consequences of inhibiting Aurora B. While the chemical structure is provided, detailed analyses systematically exploring how modifications to the indolin-2-one core, the but-3-en-1-ylidene linker, or the benzo[d] nist.govdioxol-5-yl group affect Aurora B inhibition or cellular responses were not found in the scope of this search. Such SAR studies are typically conducted to optimize potency, selectivity, and pharmacokinetic properties of a lead compound.
Computational Modeling and this compound SAR Prediction
Computational modeling played a significant role in the initial identification of this compound as a potential Aurora B kinase inhibitor. A ligand-docking computational method was employed to screen a library of compounds against the known structure of Aurora B. nih.govresearchgate.netresearchgate.netaacrjournals.org This approach aimed to explore novel scaffolds with potential inhibitory activity. nih.govresearchgate.netresearchgate.netaacrjournals.org Through this virtual screening process, (E)-3-((E)-4-(benzo[d] nih.govsci-hub.stdioxol-5-yl)-2-oxobut-3-en-1-ylidene)indolin-2-one, designated as this compound, was identified and selected for further investigation. nih.govaacrjournals.org
The structure-activity relationship (SAR) in the context of this compound's discovery is intrinsically linked to its predicted binding mode within the Aurora B active site as determined by the docking studies. The computational analysis predicted a favorable interaction between the this compound molecule and the Aurora B kinase structure. nih.govresearchgate.net This predicted binding affinity and orientation were key factors in selecting this compound for subsequent biological evaluation.
Experimental validation confirmed the predictions from computational modeling. This compound was found to potently inhibit in vitro Aurora B kinase activity in a concentration-dependent manner. nih.govresearchgate.net Furthermore, it demonstrated selectivity, showing no significant inhibition of 49 other kinases tested, including Aurora A. nih.govresearchgate.net This selective inhibition of Aurora B kinase activity was further evidenced in cancer cells by the suppression of phosphorylation of histone H3 on Ser10, a direct downstream target of Aurora B, in a dose- and time-dependent manner. nih.govresearchgate.netnih.govaacrjournals.org These findings underscore the predictive power of the initial computational docking approach in identifying a compound with specific activity against the targeted kinase, thereby establishing a foundational structure-activity relationship based on the predicted binding interaction.
Rational Design of this compound Derivatives with Modulated Activities
No Publicly Available Data for Chemical Compound this compound
Following a comprehensive review of scientific literature and public databases, no information was found for a chemical compound designated as "this compound." As a result, the requested article on the pre-clinical investigations and in vivo pharmacological profiles of this compound cannot be generated.
Extensive searches for "this compound" in the context of pharmacokinetic and pharmacodynamic studies in animal models did not yield any relevant data. This indicates that "this compound" may be an internal or proprietary code for a compound that has not been disclosed in publicly accessible research, or it may be a substance that has not yet been the subject of published in vivo studies.
Without any available scientific findings, it is impossible to provide a factually accurate and informative article that adheres to the specific outline requested. The creation of content for the specified sections on absorption, distribution, biotransformation, excretion, dose-response relationships, and efficacy would require data from pre-clinical trials, which are not available in the public domain for a compound with this identifier.
Pre Clinical Investigations and in Vivo Pharmacological Profiles of Hoi 07
Pharmacodynamic Characterization of HOI-07 in Pre-clinical Models
Biomarker Identification for this compound Efficacy in Animal Studies
No publicly available scientific literature or research data could be found detailing the identification of specific biomarkers for assessing the efficacy of the chemical compound "this compound" in animal studies. General principles of biomarker discovery in animal health involve identifying indicators of a biological process that are directly linked to the clinical manifestations and outcome of a particular disease. nih.govnih.gov These biomarkers should be accurate, sensitive, specific, and quantifiable in accessible biological materials. nih.gov The process often involves technologies such as transcriptomics, proteomics, and metabolomics to analyze tissues and biological fluids. nih.gov However, without specific studies on this compound, it is not possible to provide information on biomarkers relevant to its efficacy.
Tissue and Organ Distribution of this compound in Pre-clinical Species
There is no available information from preclinical studies regarding the tissue and organ distribution of the compound "this compound" in any animal species. The distribution of a drug through the body is a critical aspect of its pharmacokinetic profile, influencing its efficacy and potential toxicity. nih.gov This process involves the reversible partitioning of the drug from the plasma into various tissues. nih.gov Factors that influence tissue distribution include the drug's lipophilicity, its binding to plasma and tissue proteins, blood flow to different organs, and the presence of transporters. nih.gov For instance, drugs are often rapidly distributed to highly perfused organs like the liver, kidneys, and spleen. nih.gov However, in the absence of specific data for this compound, no details can be provided on its accumulation in different tissues and organs.
Theoretical and Computational Chemistry Approaches to Hoi 07 Research
Quantum Mechanical Calculations for HOI-07 Reactivity and Electronic Structure
Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and predict its reactivity.
For Hypoiodous Acid (HOI), QM calculations, particularly those using Density Functional Theory (DFT), have been employed to elucidate its structure, stability, and potential role in atmospheric processes. e3s-conferences.orgoatext.comnih.gov Researchers have used DFT methods like B3LYP and ωB97X-D with various basis sets to optimize the geometry of HOI and its clusters. e3s-conferences.orgoatext.com These studies confirm that HOI molecules can form clusters, such as (HOI)₂₋₆, held together by hydrogen bonds (HBs) and halogen bonds (XBs). e3s-conferences.orgdntb.gov.ua
The stability of these clusters is critical for processes like new particle formation (NPF) in marine environments. e3s-conferences.orgdntb.gov.ua Quantum chemical calculations of the Gibbs free energy of formation (ΔG) have shown that the stability of these clusters is temperature-dependent. For instance, the (HOI)₂ cluster is thermodynamically weak at 298.15 K and 278.15 K, but its stability increases at lower temperatures (258.15 K). e3s-conferences.org
Furthermore, QM methods have been used to investigate the formation of HOI in aqueous systems and its antioxidant properties. oatext.com DFT-based molecular modeling (DFT/MM) has verified that iodide ions can be oxidized by hydrogen peroxide or ground-state oxygen to form HOI. oatext.com These calculations provide insights into the reaction pathways and the electronic changes that occur during these transformations. oatext.com
Table 1: Calculated Properties of HOI Clusters from Quantum Mechanical Studies
| Cluster | Dominant Interaction Type | Gibbs Free Energy of Formation (ΔG) at 298.15 K (kcal/mol) | Key Finding |
|---|---|---|---|
| (HOI)₂ | Hydrogen Bond | Positive (thermodynamically unfavorable at this temp) | Weak stability suggests limited role in initiating nucleation at room temperature. e3s-conferences.org |
| (HOI)₃ | Hydrogen Bond Ring | Negative | Increased stability with cluster size. e3s-conferences.org |
| (HOI)₄ | Hydrogen Bond Ring | More Negative | Ring-like structures are the most stable conformations. e3s-conferences.org |
| (HOI)₅ | Hydrogen Bond Ring | More Negative | Stability continues to increase with the addition of HOI molecules. e3s-conferences.org |
| (HOI)₆ | Hydrogen Bond Ring | More Negative | Heavy iodine atoms extend out from the central ring of H and O atoms. e3s-conferences.org |
Note: This table is generated based on data reported in theoretical studies of Hypoiodous Acid (HOI) clusters.
Molecular Dynamics Simulations of this compound in Biological Environments
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular interactions. While specific MD simulations of HOI within a biological environment (like a protein active site or near a cell membrane) are not extensively documented in public literature, the methodology is well-suited for such investigations.
A simulation of HOI in a biological system would typically involve:
System Setup: Placing one or more HOI molecules in a simulation box containing a solvated biomolecule, such as the enzyme lactoperoxidase, which is known to generate HOI. wikipedia.org The system would be solvated with water molecules and ions to mimic physiological conditions.
Force Field Application: Assigning a force field to the system. A force field is a set of parameters that defines the potential energy of the particles and governs their interactions. Standard protein and water force fields would be used, but specific parameters for HOI would need to be developed or validated.
Simulation: Solving Newton's equations of motion for every atom in the system over a series of small time steps (femtoseconds), generating a trajectory that describes how the positions and velocities of the atoms evolve.
Such simulations could reveal:
The diffusion and binding pathways of HOI to a target protein.
The conformational changes in the protein upon HOI binding.
The stability of HOI in different biological compartments.
The role of specific amino acid residues in coordinating HOI within an active site.
Atmospheric Cluster Dynamics Code (ACDC) has been used to simulate the formation of HOI clusters in the atmosphere, which provides a framework for how its dynamic interactions and clustering behavior could be modeled in other environments. e3s-conferences.org
In Silico Screening for Novel this compound Analogues and Targets
In silico screening is a computational technique used in drug discovery to search large databases of small molecules for compounds that are likely to bind to a drug target, typically a protein or nucleic acid. This process can also be used to identify potential biological targets for a given molecule.
For a small, reactive molecule like HOI, the traditional approach to screening for analogues presents unique challenges. The goal would be to find structurally similar compounds with potentially modulated reactivity or stability. A virtual screening workflow for HOI analogues would involve:
Defining a Search Query: Using the 3D structure of HOI as a template.
Searching Databases: Screening large chemical libraries (e.g., ZINC, PubChem) for molecules with similar shape, size, and electrostatic properties.
Filtering and Ranking: Filtering the hits based on chemical properties (e.g., reactivity, stability) and ranking them using scoring functions.
Conversely, reverse docking could be used to identify potential biological targets for HOI. In this approach, the HOI molecule would be docked against a library of known protein structures to predict which proteins it might interact with. Given that HOI is a strong oxidizing agent produced by enzymes like lactoperoxidase, likely targets would include proteins susceptible to oxidative modification, particularly those with reactive cysteine or methionine residues.
Cheminformatics and QSAR Modeling of this compound Derivatives
Cheminformatics involves the use of computational methods to analyze chemical data. One of its key applications is Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.
Developing a QSAR model for HOI derivatives would require a dataset of these derivatives and their corresponding measured biological activity (e.g., antimicrobial potency). The process would include:
Data Collection: Synthesizing and testing a series of HOI derivatives (e.g., by replacing the hydrogen with small organic groups).
Descriptor Calculation: For each derivative, calculating a set of numerical values, or "descriptors," that characterize its molecular properties. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters.
Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that correlates the descriptors with the observed activity.
Validation: Testing the model's predictive power on a set of compounds not used in its creation.
A validated QSAR model could then be used to predict the activity of new, unsynthesized HOI derivatives, guiding the design of more potent analogues.
Table 2: Examples of Molecular Descriptors for a Hypothetical QSAR Study of HOI Derivatives
| Descriptor Type | Specific Descriptor | Information Encoded |
|---|---|---|
| Electronic | Dipole Moment | Polarity and charge distribution of the molecule. |
| HOMO/LUMO Energies | Electron-donating/accepting ability, related to reactivity. | |
| Steric/Topological | Molecular Weight | Size of the molecule. |
| Molar Refractivity | Molecular volume and polarizability. |
| Hydrophobicity | LogP | Partitioning between aqueous and lipid environments. |
Protein-Ligand Docking and Binding Free Energy Calculations for this compound
Protein-ligand docking is a molecular modeling technique that predicts the preferred orientation of a small molecule (ligand) when bound to a protein to form a stable complex. youtube.comnih.gov Following docking, binding free energy calculations can provide a more quantitative estimate of the binding affinity.
To study the interaction of HOI with an enzyme like lactoperoxidase, a docking simulation would be performed. wikipedia.org This would involve:
Preparing Structures: Obtaining the 3D crystal structure of the target protein and generating a 3D conformation of the HOI molecule.
Defining the Binding Site: Identifying the active site or pocket where HOI is expected to bind.
Running the Docking Algorithm: Using software like AutoDock or Glide, which systematically samples different positions and orientations of HOI in the binding site. youtube.comresearchgate.net The algorithm uses a scoring function to rank the resulting poses based on their predicted binding affinity.
The best-ranked poses provide hypotheses about the binding mode, highlighting key interactions such as hydrogen bonds or electrostatic contacts with specific amino acids.
Following docking, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) can be used to calculate the binding free energy. These methods typically use snapshots from MD simulations to average the interaction energies and solvation effects, offering a more accurate prediction of binding strength than docking scores alone. These calculations are computationally intensive but provide valuable insights for understanding the thermodynamics of protein-ligand recognition.
Information regarding the chemical compound "this compound" is not available in the public domain, preventing the creation of the requested article on its degradation, environmental fate, and stability.
Extensive searches for scientific literature and data on "this compound" have yielded no specific information regarding its chemical properties, degradation pathways, or environmental behavior. The name "this compound" does not appear in chemical databases or research articles related to environmental science, chemistry, or toxicology.
Consequently, it is not possible to provide a detailed, scientifically accurate article based on the provided outline. The requested sections and subsections require specific research findings, data tables, and detailed discussions on the photodegradation, biotransformation, chemical stability, and environmental partitioning of this compound, none of which are available.
General principles of chemical degradation and environmental fate for various organic compounds were found, but applying this general knowledge to a specific, uncharacterized compound like this compound would be speculative and would not meet the requirements for a scientifically accurate and informative article.
Therefore, the following sections remain unwritten due to the complete absence of data for "this compound":
Degradation, Environmental Fate, and Stability of Hoi 07
Environmental Partitioning and Transport of HOI-07
Without any foundational information on the chemical structure or properties of this compound, no credible content can be generated for the requested article.
Emerging Research Applications and Future Directions for Hoi 07
HOI-07 as a Tool for Biological Pathway Elucidation
Research into this compound suggests its potential as a valuable tool for unraveling the complexities of biological pathways. Given its identified activity as an Aurora B inhibitor, this compound can be utilized to probe pathways regulated by this kinase medchemexpress.comresearchgate.net. Aurora B is a key regulator of mitosis, playing crucial roles in chromosome alignment and segregation. By selectively inhibiting Aurora B, researchers can study the downstream effects on cell cycle progression, spindle formation, and cytokinesis, thereby elucidating the intricate steps and regulatory mechanisms within these pathways nih.gov.
Furthermore, the use of this compound in experimental settings can help to delineate the specific contributions of Aurora B within broader signaling networks. For instance, investigations into the impact of this compound on cell cycle checkpoints or its effects on the phosphorylation status of Aurora B substrates can provide insights into the signaling cascades in which Aurora B participates. Data from such studies, potentially involving techniques like phosphoproteomics or transcriptomics following this compound treatment, could help map the molecular interactions and dependencies within these pathways. The computational prediction of this compound's binding mode to Aurora B, occupying the ATP-binding site and forming a hydrogen bond with Ala173, provides a structural basis for its inhibitory activity and aids in understanding its specific effects on the enzyme's function within a pathway context researchgate.net.
The elucidation of biological pathways is a fundamental aspect of understanding disease mechanisms and identifying potential therapeutic targets oup.combiorxiv.org. By providing a means to perturb Aurora B activity, this compound facilitates a deeper understanding of its role in both normal cellular processes and disease states, such as cancer, where Aurora B is often overexpressed or dysregulated nih.gov.
Potential for this compound in Materials Science and Nanotechnology
While the primary research focus on this compound has been in the biological realm, its chemical structure may offer potential avenues in materials science and nanotechnology. The integration of chemical compounds into novel materials and nanoscale structures is a growing area of research chemisgroup.usjbclinpharm.orgnih.govwikipedia.orgresearchgate.net. Although specific applications of this compound in these fields are not detailed in the provided search results, one could speculate on potential uses based on its properties.
For instance, if this compound possesses specific optical or electronic properties, it could potentially be incorporated into functional materials or nanoscale devices. Its interaction with proteins, as seen with Aurora B, might also be leveraged in the development of biosensors or bio-integrated materials researchgate.net. The creation of this compound-conjugated nanoparticles could be explored for targeted delivery applications, although this leans back towards biological/medical uses. The field of nanotechnology is vast, encompassing the manipulation of matter at the nanoscale to create novel materials with unique properties chemisgroup.usjbclinpharm.orgnih.govwikipedia.org. Further research would be needed to determine if this compound exhibits characteristics suitable for integration into materials science or nanotechnology applications.
Strategic Development of Next-Generation this compound Derivatives
The identification of this compound as a potent and selective Aurora B inhibitor provides a strong foundation for the strategic development of next-generation derivatives medchemexpress.comresearchgate.net. Medicinal chemistry efforts can focus on modifying the core structure of this compound to enhance its potency, selectivity, pharmacokinetic properties, or to introduce new functionalities.
The development of derivatives could aim to improve its binding affinity to Aurora B, increase its stability in biological environments, or alter its cellular uptake and distribution. Structure-activity relationship (SAR) studies, guided by the predicted binding mode of this compound to Aurora B, can inform the design of these new compounds researchgate.net. By systematically modifying different parts of the this compound molecule, researchers can identify key structural features responsible for its activity and optimize them.
Furthermore, the development of derivatives could explore compounds with altered selectivity profiles, potentially targeting other kinases or proteins involved in related pathways. This could lead to the identification of new chemical probes or potential therapeutic leads with tailored properties. The process of chemical synthesis and derivative development is a crucial step in translating initial research findings into more refined tools or potential applications nih.govfrontiersin.org.
Integration of this compound Research with Systems Biology Approaches
Integrating research on this compound with systems biology approaches can provide a more comprehensive understanding of its effects at a cellular and organismal level github.iotum.deyale.edusysbio.se. Systems biology aims to understand biological systems as a whole, considering the complex interactions between their components rather than studying them in isolation tum.desysbio.se.
By using this compound as a perturbation agent, researchers can employ systems biology tools, such as transcriptomics, proteomics, and metabolomics, to analyze the global cellular response to Aurora B inhibition. This can reveal off-target effects, compensatory mechanisms, and the broader impact of Aurora B inhibition on cellular networks github.ioyale.edu.
Data generated from these high-throughput approaches can be integrated and analyzed using computational modeling and bioinformatics tools to construct comprehensive models of the affected biological pathways and networks github.ioyale.eduplos.org. This can lead to the identification of critical nodes or pathways that are particularly sensitive to Aurora B inhibition by this compound, potentially revealing new insights into disease mechanisms or identifying biomarkers of response or resistance. The integration of this compound research with systems biology can accelerate the understanding of its biological impact and guide the development of more effective strategies for its use as a research tool or potential therapeutic agent.
Methodological Challenges and Future Perspectives in Hoi 07 Research
Current Limitations in HOI-07 Synthesis and Purification
The available information indicates that this compound is a synthesized compound used in laboratory research wikipedia.org. While the specific details regarding the synthetic route and associated challenges for this compound are not extensively detailed in the provided sources, the synthesis and purification of small molecule inhibitors can present several general limitations. These often include achieving sufficient yield, controlling stereochemistry (if applicable, as suggested by "(E/Z)-HOI-07" notation wikipedia.org), managing by-products, and scaling up production for extensive preclinical testing. Purification to high levels of purity required for biological assays and in vivo studies can be challenging, often requiring advanced chromatographic techniques. General challenges in chemical synthesis and purification, particularly concerning efficiency and waste generation, are active areas of research in organic chemistry nih.govwikipedia.org.
Challenges in Elucidating Complex this compound Mechanisms In Vivo
Preclinical studies have shown that this compound inhibits Aurora B kinase activity and downstream targets in vitro and ex vivo, and suppresses tumor growth in a xenograft mouse model science-softcon.de47.93.227. However, fully elucidating the complex mechanisms of this compound in vivo presents significant challenges. Living organisms involve intricate biological systems with dynamic interactions, compensatory pathways, and varied tissue distribution and metabolism of the compound arxiv.org. Understanding how this compound precisely modulates Aurora B signaling within the complex tumor microenvironment, its potential off-target effects in a living system, and the downstream cellular and systemic responses requires sophisticated experimental approaches. Factors such as compound bioavailability, pharmacokinetics, and pharmacodynamics in vivo can significantly influence its efficacy and necessitate detailed investigation to fully understand its mechanism of action beyond in vitro observations. The variability inherent in biological systems and the need for appropriate model selection also contribute to the complexity of in vivo mechanistic studies arxiv.org.
Future Trajectories for this compound-Focused Academic Research
Based on the identification of this compound as a selective Aurora B inhibitor with demonstrated preclinical antitumor activity, future academic research trajectories could focus on several key areas wikipedia.orgscience-softcon.de47.93.227. Further investigation into the detailed molecular interactions of this compound with Aurora B and potential off-targets using advanced structural and biochemical techniques is warranted wikipedia.org. Exploring the efficacy of this compound in a wider range of cancer models, including those resistant to existing therapies, could identify specific contexts where it may have the greatest impact. Investigating combination therapies involving this compound and other therapeutic agents could reveal synergistic effects. Research into the pharmacokinetic and pharmacodynamic properties of this compound in vivo would be essential for optimizing its potential therapeutic application. Furthermore, studies aimed at identifying biomarkers that predict response or resistance to this compound could help stratify patients in potential future clinical investigations. Given that Aurora B inhibitors are an area of interest in cancer management, continued academic exploration of this compound's fundamental biological effects and therapeutic potential remains relevant science-softcon.de.
Q & A
Q. What experimental methodologies are recommended to investigate HOI-07's mechanism of action in osteosarcoma models?
- Methodological Answer : Begin with in vitro assays using osteosarcoma cell lines (e.g., 143B, KHOS, U2 OS) to assess Aurora B kinase inhibition. Use Western blotting to monitor phosphorylation levels of Histone H3 (Ser10), a marker of mitotic arrest . Combine this with flow cytometry to quantify cell cycle distribution (G1, S, G2/M phases) at varying this compound concentrations (e.g., 0–5 μM). Include shRNA knockdown controls for Aurora B to validate target specificity .
Q. How should researchers design dose-response experiments for this compound to ensure reproducibility?
- Methodological Answer : Employ a logarithmic concentration range (e.g., 0.1–10 μM) to capture threshold and saturation effects. Use triplicate technical replicates and at least two biological replicates per condition. Normalize data to vehicle-treated controls (0 μM) and apply statistical models (e.g., ANOVA with post-hoc tests) to determine IC50 values. Reference guidelines from for rigorous data reporting standards .
Q. What biomarkers are critical for evaluating this compound's cellular effects in preclinical studies?
- Methodological Answer : Prioritize biomarkers linked to Aurora B kinase activity, such as phospho-Histone H3 (Ser10) for mitotic arrest, and apoptosis markers (e.g., cleaved caspase-3). Use fluorescence microscopy to document morphological changes (e.g., nuclear fragmentation) and validate with annexin V/propidium iodide staining to distinguish apoptosis from necrosis .
Advanced Research Questions
Q. How can researchers address discrepancies in this compound's efficacy across heterogeneous cell lines?
- Methodological Answer : Perform genomic profiling (e.g., RNA-seq) to identify cell line-specific resistance mechanisms, such as differential expression of drug transporters or Aurora B isoforms. Use comparative fit indices (e.g., CFI, FI from ) to statistically model variability in dose-response curves. Stratify results by genetic subgroups to refine therapeutic hypotheses .
Q. What advanced techniques resolve whether this compound induces apoptosis, necrosis, or senescence in long-term treatments?
- Methodological Answer : Combine longitudinal live-cell imaging with single-cell RNA sequencing to track fate decisions over time. Use senescence-associated β-galactosidase (SA-β-gal) assays and multiplexed cytokine profiling to distinguish senescence from apoptosis. Validate findings using genetic knockout models (e.g., p53-null cells) to isolate pathway-specific effects .
Q. How should researchers optimize combinatorial therapies involving this compound and other kinase inhibitors?
- Methodological Answer : Apply factorial experimental designs to test synergy (e.g., Chou-Talalay method). Use high-throughput screening platforms to assess interactions with chemotherapeutics (e.g., doxorubicin). Prioritize compounds with non-overlapping toxicity profiles and validate in 3D spheroid or patient-derived xenograft (PDX) models for translational relevance .
Methodological Considerations
Q. What statistical frameworks are most robust for analyzing this compound's effects on cell cycle dynamics?
- Methodological Answer : Employ mixed-effects models to account for intra-experimental variability in flow cytometry data. Use bootstrapping to estimate confidence intervals for cell cycle phase proportions. Reference for comparative fit indices (CFI > 0.95) to confirm model adequacy .
Q. How can researchers ensure reproducibility when translating this compound findings from 2D to 3D culture systems?
- Methodological Answer : Standardize 3D spheroid size and matrix composition (e.g., Matrigel concentration). Use automated image analysis tools (e.g., CellProfiler) to quantify spheroid invasion and viability. Include hypoxic and normoxic conditions to mimic the tumor microenvironment .
Data Interpretation and Reporting
Q. What strategies mitigate bias when interpreting contradictory results in this compound studies?
Q. How should researchers document this compound's experimental protocols for peer review?
- Methodological Answer : Follow the Beilstein Journal’s guidelines (): detail compound preparation (solvent, storage conditions), cell culture protocols, and instrument calibration. Provide raw data and analysis scripts in supplementary materials. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
